2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group, a hydroxyl group, and a trifluoromethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of sodium borohydride in methanol at low temperatures to achieve high yields . Another approach includes the use of methanesulfonyl chloride, cesium acetate, and crown ether-18-6 for inversion reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which allow for efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reductions, methanesulfonyl chloride for inversion reactions, and various acids for Boc deprotection .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield different stereoisomers, while substitution reactions can produce a variety of amine derivatives .
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid has several scientific research applications:
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid involves its interaction with various molecular targets and pathways. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with enzymes or receptors. The trifluoromethyl-pyridine moiety may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in structure but with a phenyl group instead of a trifluoromethyl-pyridine moiety.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in similar applications but differ in their ionic liquid form.
N-(tert-Butoxycarbonyl)ethanolamine: Another Boc-protected compound with different functional groups.
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid is unique due to its combination of a Boc-protected amino group, a hydroxyl group, and a trifluoromethyl-pyridine moiety.
Properties
Molecular Formula |
C14H17F3N2O5 |
---|---|
Molecular Weight |
350.29 g/mol |
IUPAC Name |
3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid |
InChI |
InChI=1S/C14H17F3N2O5/c1-13(2,3)24-12(23)19-9(11(21)22)10(20)8-7(14(15,16)17)5-4-6-18-8/h4-6,9-10,20H,1-3H3,(H,19,23)(H,21,22) |
InChI Key |
MUOMRGXYFTVXBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=C(C=CC=N1)C(F)(F)F)O)C(=O)O |
Origin of Product |
United States |
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